molecular formula C22H22FN3OS B2356971 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897473-06-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No.: B2356971
CAS No.: 897473-06-2
M. Wt: 395.5
InChI Key: FDBGOSPFTJQUQR-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3OS and its molecular weight is 395.5. The purity is usually 95%.
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Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-7-8-19-20(14-18)28-22(24-19)26-11-9-25(10-12-26)21(27)17-6-5-15-3-1-2-4-16(15)13-17/h5-8,13-14H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGOSPFTJQUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound comprises several key structural elements:

  • Piperazine Ring : Known for various pharmacological activities.
  • Fluorobenzo[d]thiazole Moiety : Enhances lipophilicity and biological activity.
  • Tetrahydronaphthalene Group : Contributes to the overall hydrophobic character.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes the potential pharmacological effects associated with the structural components of this compound:

Component Biological Activity
6-Fluorobenzo[d]thiazoleAntimicrobial, anticancer
Piperazine derivativesAntidepressant, anxiolytic
TetrahydronaphthaleneAntitumor activity

The precise mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain biological processes.

Case Studies

  • Antitumor Activity : In a study examining various piperazine derivatives, compounds structurally related to this one exhibited significant cytotoxicity against human breast cancer cells. For instance, a derivative showed an IC50 value of 18 µM, comparable to established chemotherapeutic agents like Olaparib (IC50 = 57.3 µM) .
  • Tyrosinase Inhibition : Another study focused on piperazine-based compounds demonstrated that certain derivatives could inhibit tyrosinase activity effectively. A competitive inhibitor was found to have an IC50 of 0.18 µM against tyrosinase from Agaricus bisporus, significantly outperforming the reference compound kojic acid (IC50 = 17.76 µM) .

Synthesis and Modifications

The synthesis of This compound typically involves multi-step reactions. Key steps include:

  • Formation of the piperazine derivative from 6-fluorobenzo[d]thiazole.
  • Introduction of the tetrahydronaphthalene moiety via acylation or similar reactions.

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